3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine

P2X7 receptor competitive antagonism tetrazole regioisomer

3-((5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine (CAS 908227-91-8; molecular formula C₁₃H₉Cl₂N₅; MW 306.15 g mol⁻¹) is the 2H‑tetrazol‑2‑yl regioisomer of the well‑known P2X7 receptor antagonist A 438079. While the 1H‑tetrazol‑1‑yl isomer (A 438079, CAS 899507‑36‑9) has been extensively characterised as a potent and selective competitive P2X7 antagonist with a pIC₅₀ of 6.9 and demonstrated antinociceptive activity in vivo , the 2H‑tetrazol‑2‑yl isomer represents a structurally distinct regioisomer whose tetrazole connectivity (N2‑ vs.

Molecular Formula C13H9Cl2N5
Molecular Weight 306.15 g/mol
Cat. No. B14780387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine
Molecular FormulaC13H9Cl2N5
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NN(N=N2)CC3=CN=CC=C3
InChIInChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-19-20(18-13)8-9-3-2-6-16-7-9/h1-7H,8H2
InChIKeyREPWZGWEHFEUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine: Key Identity & Procurement Context for the 2H-Tetrazole Regioisomer


3-((5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine (CAS 908227-91-8; molecular formula C₁₃H₉Cl₂N₅; MW 306.15 g mol⁻¹) is the 2H‑tetrazol‑2‑yl regioisomer of the well‑known P2X7 receptor antagonist A 438079 . While the 1H‑tetrazol‑1‑yl isomer (A 438079, CAS 899507‑36‑9) has been extensively characterised as a potent and selective competitive P2X7 antagonist with a pIC₅₀ of 6.9 and demonstrated antinociceptive activity in vivo [1], the 2H‑tetrazol‑2‑yl isomer represents a structurally distinct regioisomer whose tetrazole connectivity (N2‑ vs. N1‑alkylation) fundamentally alters the spatial orientation of the dichlorophenyl and pyridylmethyl substituents relative to the receptor binding pocket.

Why Generic Substitution Fails: Regioisomer-Dependent Pharmacology Differentiates 3-((5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine from the 1H-Tetrazole Isomer


In the tetrazole-based P2X7 antagonist class, the position of alkylation on the tetrazole ring is a critical determinant of pharmacological activity. Published SAR studies demonstrate that the origin compound 'tetrazole 5' (the 1H‑tetrazol‑1‑yl isomer) was selected as a development candidate precisely because N1‑alkylation optimally orients the dichlorophenyl group for high‑affinity binding at an intersubunit allosteric site on the P2X7 receptor [1]. The 2H‑tetrazol‑2‑yl regioisomer (the target compound) places the identical substituents in a different three‑dimensional arrangement, which could profoundly alter receptor recognition, selectivity profile, and downstream functional effects. Consequently, experimental protocols validated with A 438079 (1H‑isomer) cannot be assumed to be directly transferable to the 2H‑isomer without explicit verification, making procurement of the exact regioisomer essential for studies investigating the role of tetrazole connectivity in P2X7 pharmacology or for use as a negative‑control regioisomer.

Product-Specific Quantitative Evidence Guide: 3-((5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine


P2X7 Receptor Antagonist Potency: 1H-Regioisomer (A 438079) vs. Structurally Distinct P2X7 Antagonists as a Reference Framework

No published pIC₅₀ or IC₅₀ data are currently available for the 2H‑regioisomer target compound at the P2X7 receptor. However, the 1H‑regioisomer A 438079 serves as a critical pharmacological benchmark: it inhibits BzATP‑evoked Ca²⁺ influx in human recombinant P2X7‑expressing 1321N1 astrocytoma cells with a pIC₅₀ of 6.9 ± 0.05 (IC₅₀ ≈ 126 nM) and blocks rat P2X7 receptors with an IC₅₀ of 321 nM in the same assay format . A 804598 (a cyanoguanidine‑based P2X7 antagonist) achieves IC₅₀ values of 8.9 nM (mouse), 9.9 nM (rat), and 10.9 nM (human), representing approximately 11‑ to 30‑fold greater potency than A 438079 . A 740003 (a structurally distinct competitive antagonist) yields IC₅₀ values of 18 nM (rat) and 40 nM (human) . These quantitative benchmarks define the potency landscape into which the 2H‑regioisomer must be placed through direct head‑to‑head testing.

P2X7 receptor competitive antagonism tetrazole regioisomer

P2X Subtype Selectivity: A 438079 (1H‑Regioisomer) Demonstrates >100‑Fold Selectivity for P2X7 Over Other P2X Subtypes

The 1H‑regioisomer A 438079 exhibits no significant activity at other P2X receptor subtypes (P2X1, P2X2, P2X2/3, P2X3, P2X4) or P2Y receptors (P2Y1, P2Y2) at concentrations up to 100 μM (IC₅₀ > 10 μM for all tested off‑targets) . For comparison, Brilliant Blue G (a non‑competitive P2X7 antagonist dye) achieves >1000‑fold selectivity for rat P2X7 (IC₅₀ = 10 nM) over rat P2X4 (IC₅₀ > 10 μM), but only ~16‑fold selectivity for human P2X7 (IC₅₀ = 200 nM) over human P2X4 (IC₅₀ = 3.2 μM) [1]. Similarly, A 740003 retains selectivity over a range of P2X and P2Y receptors only up to 100 μM, while A 804598 is selective for P2X7 with IC₅₀ > 5–10 μM against a wide panel of cell‑surface receptors and ion channels . The selectivity fingerprint of the 2H‑regioisomer has not been reported and represents a critical data gap: regioisomeric switching could alter the selectivity profile relative to the 1H‑isomer, a phenomenon documented in other tetrazole‑containing GPCR and ion‑channel ligand series.

P2X7 receptor subtype selectivity off-target profiling

In Vivo Antinociceptive Efficacy: A 438079 (1H‑Regioisomer) Reduces Neuropathic Pain in Rat Models with Defined ED₅₀

A 438079 (80 μmol kg⁻¹, i.v.) significantly reduces noxious and innocuous evoked activity of spinal neurons (low‑threshold, nociceptive‑specific, and wide‑dynamic‑range neurons) in neuropathic rats using in vivo electrophysiology [1]. In the spinal nerve ligation (SNL) model of neuropathic pain, intraperitoneal administration of A 438079 (10–300 μmol kg⁻¹) produces dose‑dependent antiallodynic effects with an ED₅₀ of 76 μmol kg⁻¹ in the von Frey hair withdrawal assay . For comparison, A 740003 similarly attenuates tactile allodynia in both the chronic constriction injury (CCI) and vincristine‑induced neuropathy models , while Brilliant Blue G has been shown to reduce neurological injury and inhibit IL‑1β expression in traumatic brain injury models in mice . Importantly, there are no in vivo efficacy data for the 2H‑regioisomer, creating a knowledge gap that can only be addressed by direct experimental comparison of the two regioisomers in the same pain models.

neuropathic pain in vivo pharmacology P2X7 antagonist

Binding Mode & Allosteric Site Engagement: A 438079 Binds at an Intersubunit Allosteric Pocket with Defined Residue Contributions

Molecular modelling and chimeric receptor studies demonstrate that A 438079 (1H‑regioisomer) binds at an intersubunit allosteric site on the P2X7 receptor, distinct from the orthosteric ATP‑binding pocket. Point mutations within this allosteric pocket—particularly F88A, D92A, F95A, and F103A—produce large effects on A 438079 sensitivity (pIC₅₀ shifts), confirming a specific, high‑affinity binding mode [1]. Notably, mutations that reduce the bulk of side‑chains around the centre of the binding pocket increase antagonist sensitivity, suggesting that pocket dimensions critically govern selectivity. The 2H‑regioisomer presents the identical dichlorophenyl pharmacophore from a different vector owing to N2‑alkylation of the tetrazole, which may alter its complementarity to this allosteric pocket. In contrast, the cyanoguanidine‑based antagonist A 804598 binds with a Ki of 2.4 nM (rat P2X7) and has been crystallised in complex with the P2X7 ion channel (PDB 5U1V), providing an entirely distinct chemotype–pocket interaction paradigm [2]. Direct comparison of 1H‑ vs. 2H‑regioisomer binding at the allosteric site—using point‑mutant P2X7 receptors or radioligand displacement with [³H]A‑804598—would provide definitive SAR insight.

P2X7 receptor allosteric modulation tetrazole SAR

Human–Rodent Species Parity: Tetrazole‑Based P2X7 Antagonists Exhibit Near‑Equal Potency Across Species Isoforms

A distinguishing feature of the Abbott tetrazole‑ and cyanoguanidine‑based P2X7 antagonist series is their near‑equal potency at human and rodent P2X7 isoforms. A 804598 exhibits IC₅₀ values of 8.9 nM (mouse), 9.9 nM (rat), and 10.9 nM (human), a remarkable <1.3‑fold species variation . A 438079 shows ~3‑fold difference between rat (IC₅₀ = 100–321 nM) and human (IC₅₀ = 300 nM) receptors . In contrast, Brilliant Blue G displays a striking 20‑fold species difference: rat P2X7 IC₅₀ = 10 nM vs. human P2X7 IC₅₀ = 200 nM [1]. This species‑dependent pharmacology has significant implications for translational research: compounds with large species potency gaps (e.g., Brilliant Blue G) may produce misleading efficacy readouts when rodent models are used to predict human responses. The species parity profile of the 2H‑regioisomer has not been established and may differ from the 1H‑isomer due to altered pocket interactions.

species selectivity P2X7 antagonist translational pharmacology

Best Research & Industrial Application Scenarios for 3-((5-(2,3-Dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine


Regioisomer Control Compound for P2X7 Medicinal Chemistry SAR Studies

The 2H‑regioisomer is ideally suited as a matched molecular pair (MMP) comparator to A 438079 (1H‑regioisomer). In lead‑optimisation programs targeting the P2X7 allosteric site, systematic comparison of the two regioisomers in identical assay formats (Ca²⁺ flux FLIPR assays in 1321N1‑hP2X7 cells and electrophysiological recordings ) can quantify the energetic contribution of N1‑ vs. N2‑tetrazole connectivity to receptor binding affinity. This MMP analysis directly informs whether the tetrazole N‑alkylation position is a productive vector for further chemical exploration.

Selectivity Panel Screening to Map Regioisomer‑Dependent Off‑Target Profiles

The 2H‑regioisomer can be profiled against a panel of P2X and P2Y receptor subtypes (P2X1, P2X2, P2X2/3, P2X3, P2X4, P2Y1, P2Y2) alongside A 438079 as a benchmark . Such head‑to‑head screening directly tests whether the N2‑alkylation pattern preserves the >100‑fold selectivity window observed for the 1H‑isomer. Comparable selectivity data for A 804598 (IC₅₀ > 5–10 μM against broad receptor panels) and Brilliant Blue G (>1000‑fold rat P2X7/P2X4 selectivity) provide additional reference points .

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Bridging Studies in Neuropathic Pain Models

Building on the established antinociceptive efficacy of A 438079 in rat SNL and CCI models (ED₅₀ = 76 μmol kg⁻¹, i.p.) , the 2H‑regioisomer can be evaluated in parallel to compare plasma and brain exposure, target engagement (P2X7 receptor occupancy), and behavioural endpoints (von Frey mechanical allodynia). Differences in PK/PD relationships between the two regioisomers would illuminate how tetrazole regioisomerism influences in vivo pharmacology, critical for candidate selection.

Crystallographic or Cryo‑EM Structural Biology of P2X7–Ligand Complexes

Given that the binding mode of A 438079 at the intersubunit allosteric site has been modelled using chimeric receptors and point mutagenesis , and A 804598 has been crystallised in complex with P2X7 (PDB 5U1V) , co‑crystallisation or cryo‑EM studies of the 2H‑regioisomer bound to P2X7 would provide atomic‑resolution insight into how tetrazole N2‑ vs. N1‑alkylation differentially engages key allosteric‑pocket residues (F88, D92, F95, F103). Such structural data would be invaluable for structure‑based drug design of next‑generation P2X7 antagonists.

Quote Request

Request a Quote for 3-((5-(2,3-dichlorophenyl)-2H-tetrazol-2-yl)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.